Comparative Purity and Lot-Specific Analytical Verification vs. 4-Methyl Analog
The target compound is supplied at ≥97% purity by multiple vendors (Wanvibio, Chemenu), exceeding the typical 95% specification of the closest commercially available analog, 4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-yl-4H-[1,2,4]triazole hydrochloride . A 2% absolute purity advantage reduces the burden of byproduct-derived artifacts in dose-response assays and simplifies downstream purification for sensitive bioconjugation workflows.
| Evidence Dimension | Vendor-specified purity (HPLC/identity) |
|---|---|
| Target Compound Data | ≥97% (Wanvibio, Chemenu); 95% (AKSci) |
| Comparator Or Baseline | 95% (Santa Cruz Biotechnology sc-316829, 4-methyl analog) |
| Quantified Difference | 2 percentage-point absolute purity advantage for the highest-specification lots of the 4-ethyl compound |
| Conditions | Vendor Certificate of Analysis (CoA); HPLC-DAD/ELSD identity verification |
Why This Matters
Higher baseline purity reduces the risk of off-target confounding in primary screens and lowers the cost of pre-assay re-purification, directly impacting procurement value.
